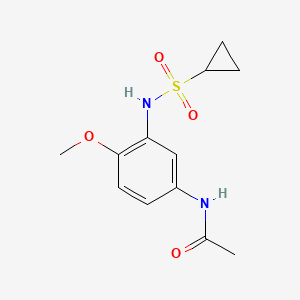
methyl 3-(4-methyl-1,2,3-thiadiazole-5-amido)adamantane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(4-methyl-1,2,3-thiadiazole-5-amido)adamantane-1-carboxylate (M3MTA) is a compound of interest due to its potential to be used in a variety of scientific research applications. It is a small molecule with a molecular weight of 308.43 g/mol and a melting point of 78°C. M3MTA has a unique chemical structure, which consists of a methyl adamantane core with a thiadiazole moiety attached to it. It also contains an amino group, which makes it an amide compound. M3MTA is a versatile compound that can be used for a variety of scientific research applications.
Scientific Research Applications
Methyl 3-(4-methyl-1,2,3-thiadiazole-5-amido)adamantane-1-carboxylate has been used in a variety of scientific research applications. It has been used as a ligand for binding to metal ions, such as copper and zinc. It has also been used as a catalyst for the synthesis of polymers, such as polyurethanes, polyamides, and polyesters. This compound has also been used as a chelating agent for the removal of heavy metals from wastewater. Furthermore, it has been used as an inhibitor for the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter levels in the brain.
Mechanism of Action
Methyl 3-(4-methyl-1,2,3-thiadiazole-5-amido)adamantane-1-carboxylate is a ligand that binds to metal ions, such as copper and zinc, via a coordination bond. This coordination bond is formed due to the presence of the amino group in the this compound molecule. This coordination bond allows the metal ion to be stabilized and thus, it can be used in a variety of scientific research applications.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. It has been found to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter levels in the brain. This compound has also been shown to have an anti-inflammatory effect in animal models. Furthermore, it has been found to have a protective effect against oxidative stress in cell culture studies.
Advantages and Limitations for Lab Experiments
Methyl 3-(4-methyl-1,2,3-thiadiazole-5-amido)adamantane-1-carboxylate has several advantages for lab experiments. It is a small molecule with a low molecular weight and a high melting point, which makes it easy to handle and use in experiments. It is also a versatile compound that can be used for a variety of scientific research applications. However, there are some limitations to using this compound in lab experiments. For example, it is a highly reactive compound, which means that it can be easily degraded or oxidized in the presence of oxygen or other reactive compounds. Furthermore, it is a relatively expensive compound, which can limit its use in some experiments.
Future Directions
There are several potential future directions for research involving methyl 3-(4-methyl-1,2,3-thiadiazole-5-amido)adamantane-1-carboxylate. One potential direction is to further explore its potential as an inhibitor of acetylcholinesterase and its effects on neurotransmitter levels in the brain. Another potential direction is to further explore its potential as a chelating agent for the removal of heavy metals from wastewater. Additionally, further research could be done to explore its potential as an anti-inflammatory agent and its effects on oxidative stress. Finally, further research could be done to explore the potential of this compound as a catalyst for the synthesis of polymers, such as polyurethanes, polyamides, and polyesters.
Synthesis Methods
Methyl 3-(4-methyl-1,2,3-thiadiazole-5-amido)adamantane-1-carboxylate can be synthesized by a two-step process. The first step involves the reaction of adamantan-1-ol with 4-methyl-1,2,3-thiadiazole-5-carboxylic acid in the presence of a base, such as sodium hydroxide. This reaction yields the desired product, this compound, in a yield of around 80%. The second step involves the purification of the product by recrystallization from ethanol.
properties
IUPAC Name |
methyl 3-[(4-methylthiadiazole-5-carbonyl)amino]adamantane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3S/c1-9-12(23-19-18-9)13(20)17-16-6-10-3-11(7-16)5-15(4-10,8-16)14(21)22-2/h10-11H,3-8H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGIBIGHPIBUEDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NC23CC4CC(C2)CC(C4)(C3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{4-[2-(benzylsulfanyl)acetamido]phenyl}-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B6581560.png)

![1-[4-(cyclopropanesulfonyl)piperazin-1-yl]ethan-1-one](/img/structure/B6581567.png)


![N-[3-(1H-pyrazol-3-yl)phenyl]-1,3-benzothiazole-2-carboxamide](/img/structure/B6581583.png)
![N-[2-(1-benzofuran-2-amido)phenyl]pyridine-2-carboxamide](/img/structure/B6581593.png)
![N-[2-(2-methoxyacetamido)-5-(thiophen-2-yl)phenyl]-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B6581600.png)
![N-(2-{[(2-phenylethyl)carbamoyl]amino}-4-(thiophen-3-yl)phenyl)acetamide](/img/structure/B6581606.png)
![N'-(5-methyl-1,2-oxazol-3-yl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]ethanediamide](/img/structure/B6581610.png)
![N-[4-(4-cyclopropanecarbonyl-1,4-diazepan-1-yl)phenyl]-1H-indole-3-carboxamide](/img/structure/B6581618.png)
![2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-{[3-(4-fluorophenoxy)phenyl]methyl}acetamide](/img/structure/B6581626.png)
![N-(4-{[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]sulfamoyl}phenyl)acetamide](/img/structure/B6581649.png)
![N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-4-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B6581654.png)